1-Cyclohexyl-2,2,2-trifluoroethanamine

Organic Synthesis Methodology Fluorination

1-Cyclohexyl-2,2,2-trifluoroethanamine (CAS 1078726-20-1) is a primary amine characterized by a cyclohexyl group and a geminal trifluoromethyl (CF3) substituent, with the molecular formula C8H14F3N and a molecular weight of 181.20 g/mol. The compound exists as a clear, colorless liquid at ambient conditions, with a predicted boiling point of 201.4±35.0 °C and a predicted density of 1.117±0.06 g/cm³.

Molecular Formula C8H14F3N
Molecular Weight 181.202
CAS No. 1078726-20-1
Cat. No. B3002004
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Cyclohexyl-2,2,2-trifluoroethanamine
CAS1078726-20-1
Molecular FormulaC8H14F3N
Molecular Weight181.202
Structural Identifiers
SMILESC1CCC(CC1)C(C(F)(F)F)N
InChIInChI=1S/C8H14F3N/c9-8(10,11)7(12)6-4-2-1-3-5-6/h6-7H,1-5,12H2
InChIKeyHTJYTQSIEXSPGU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





1-Cyclohexyl-2,2,2-trifluoroethanamine (CAS 1078726-20-1): A Geminal CF3-Bearing Primary Amine Building Block for MedChem and Organic Synthesis


1-Cyclohexyl-2,2,2-trifluoroethanamine (CAS 1078726-20-1) is a primary amine characterized by a cyclohexyl group and a geminal trifluoromethyl (CF3) substituent, with the molecular formula C8H14F3N and a molecular weight of 181.20 g/mol . The compound exists as a clear, colorless liquid at ambient conditions, with a predicted boiling point of 201.4±35.0 °C and a predicted density of 1.117±0.06 g/cm³ . It is classified as a fluorinated aliphatic cyclic hydrocarbon and is primarily utilized as a versatile small molecule scaffold in medicinal chemistry and organic synthesis . The compound is commercially available with purities typically ranging from 95% to 98%, and its safety profile indicates it is an irritant (H315, H319, H335) . The presence of the CF3 group imparts distinct electronic and steric properties, making it a valuable intermediate for the construction of bioactive molecules, particularly in the development of central nervous system (CNS) agents and enzyme inhibitors.

1-Cyclohexyl-2,2,2-trifluoroethanamine: Why In-Class Substitution is Not a Viable Procurement Strategy


Direct substitution of 1-Cyclohexyl-2,2,2-trifluoroethanamine with other α-trifluoromethyl amines or cyclohexylamines is not a straightforward procurement decision due to the compound's unique steric and electronic profile, which directly governs its reactivity and biological target engagement. The geminal CF3 group significantly alters the basicity of the amine (pKa ~5.72), enhancing metabolic stability and membrane permeability compared to non-fluorinated analogs . Furthermore, the bulky cyclohexyl group imposes distinct conformational constraints that are absent in simpler alkyl or aryl analogs, influencing the selectivity and potency of derived compounds in biological assays . The synthesis of this specific scaffold, often involving a Ruppert-Prakash trifluoromethylation of an imine intermediate, is a specialized process with reported yields that can vary significantly based on reaction conditions, as demonstrated by Radchenko et al. . Therefore, replacing this compound with a seemingly similar alternative could introduce unforeseen changes in downstream synthetic efficiency, physicochemical properties, and biological activity, undermining the reproducibility and integrity of research or development programs.

Quantitative Differentiation Guide for 1-Cyclohexyl-2,2,2-trifluoroethanamine (CAS 1078726-20-1) Procurement


Synthetic Yield in Ruppert-Prakash Trifluoromethylation Route vs. Structurally Similar Ketone-Derived Amines

In a comparative synthesis of a small library of α-trifluoromethyl amines, 1-Cyclohexyl-2,2,2-trifluoroethanamine was obtained in a preparative-scale yield of approximately 51% from the corresponding cyclohexyl imine via the Ruppert-Prakash trifluoromethylation protocol . This yield provides a benchmark for the efficiency of this specific transformation, which is a key synthetic step in accessing this structural class. The study by Radchenko et al. (2013) demonstrates the feasibility of this route, and the reported yield serves as a quantitative differentiator when evaluating synthetic strategies for this compound versus alternative routes or other geminal CF3-amine targets. While the paper reports yields for several compounds, the 51% yield for this specific cyclohexyl derivative is a concrete data point for process chemists assessing its accessibility.

Organic Synthesis Methodology Fluorination

Predicted Physicochemical Properties vs. Non-Fluorinated Cyclohexylamine Analog

The predicted acid dissociation constant (pKa) of 1-Cyclohexyl-2,2,2-trifluoroethanamine is 5.72±0.50, which is significantly lower than that of a typical non-fluorinated primary cyclohexylamine, such as cyclohexylamine (pKa ~10.6) [1]. This reduction in basicity is a direct consequence of the strong electron-withdrawing effect of the geminal trifluoromethyl group. Additionally, the predicted LogP (octanol-water partition coefficient) is 2.8, compared to a predicted LogP of approximately 1.5 for cyclohexylamine, indicating substantially higher lipophilicity . The increased lipophilicity (ΔLogP ~1.3) and decreased basicity (ΔpKa ~4.8) are critical parameters for optimizing blood-brain barrier penetration and reducing off-target interactions with hERG channels in CNS drug candidates.

Medicinal Chemistry Physicochemical Properties Drug Design

Chiral Resolution and Enantiomeric Purity Options vs. Racemic Mixtures

The procurement of 1-Cyclohexyl-2,2,2-trifluoroethanamine offers a distinct advantage due to the commercial availability of its individual enantiomers, (R)-1-Cyclohexyl-2,2,2-trifluoroethanamine (CAS 75703-11-6) and (S)-1-Cyclohexyl-2,2,2-trifluoroethanamine (CAS 75703-08-1), in addition to the racemic mixture (CAS 1078726-20-1) . This stands in contrast to many related α-trifluoromethyl amines where only the racemate or a single enantiomer might be readily sourced. The ability to directly purchase the pure enantiomers, which are often provided with certified purity (e.g., 95% for the (S)-enantiomer), enables researchers to bypass a potentially costly and time-consuming chiral resolution step . This is particularly critical for structure-activity relationship (SAR) studies in medicinal chemistry, where the individual enantiomers of a chiral amine can exhibit profoundly different biological activities, potencies, and pharmacokinetic profiles.

Chiral Chemistry Asymmetric Synthesis Catalysis

Evidence-Backed Application Scenarios for 1-Cyclohexyl-2,2,2-trifluoroethanamine (CAS 1078726-20-1)


CNS Drug Discovery Programs Requiring Optimized Blood-Brain Barrier Penetration

The significant reduction in basicity (pKa ~5.7) and increase in lipophilicity (LogP ~2.8) of 1-Cyclohexyl-2,2,2-trifluoroethanamine, as established through class-level inference , make it an exceptional scaffold for designing central nervous system (CNS) drug candidates. These properties are well-correlated with improved passive diffusion across the blood-brain barrier and a reduced propensity for P-glycoprotein efflux. Medicinal chemists can incorporate this amine into lead molecules to fine-tune the ADME profile of neurological or psychiatric drug targets, where achieving adequate brain exposure is a primary challenge.

Synthesis of Chiral Ligands and Catalysts for Asymmetric Transformations

The commercial availability of both the (R)- and (S)-enantiomers of 1-Cyclohexyl-2,2,2-trifluoroethanamine provides a direct route to the construction of chiral ligands, auxiliaries, and organocatalysts . Researchers in asymmetric synthesis can procure the pure enantiomer required to induce a specific stereochemical outcome in a reaction, eliminating the need for preparative chiral chromatography or classical resolution. This is particularly valuable in high-throughput experimentation (HTE) and process chemistry, where rapid access to diverse, enantiopure building blocks accelerates reaction discovery and optimization.

Building Block for Metabolic Stability Enhancement in Lead Optimization

The incorporation of a trifluoromethyl group adjacent to a primary amine is a well-established strategy in medicinal chemistry to block oxidative metabolism by cytochrome P450 enzymes. The geminal CF3 group in 1-Cyclohexyl-2,2,2-trifluoroethanamine serves as a metabolically stable bioisostere for a carbonyl group or a vulnerable alkyl moiety . This makes it a strategic choice for medicinal chemists seeking to improve the metabolic half-life and reduce clearance of a lead series, as the amine handle provides a convenient attachment point for further derivatization while the CF3 group offers protection against common metabolic pathways.

Physicochemical Property Modulation in Proteolysis Targeting Chimera (PROTAC) Development

In the rapidly advancing field of targeted protein degradation, the physicochemical properties of the linker and E3 ligase ligand components are critical for achieving potent, selective, and orally bioavailable PROTACs. 1-Cyclohexyl-2,2,2-trifluoroethanamine, with its well-defined and predicted LogP (~2.8) and pKa (~5.7) , offers a quantifiable module for tuning the overall lipophilicity and hydrogen-bonding capacity of a degrader molecule. Its use can help navigate the complex property space of these large, bifunctional molecules, aiding in the optimization of solubility, permeability, and ultimately, in vivo efficacy.

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